![molecular formula C16H22N2O3S B2931545 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cinnamamide CAS No. 1235683-31-4](/img/structure/B2931545.png)
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cinnamamide” is a compound that is related to a class of compounds known as tricyclic amine compounds . These compounds are used as inhibitors of cyclin-dependent kinase 2 (CDK2) for treating cancer . The preferred compounds in this class include N-(1-(methylsulfonyl)piperidin-4-yl)-4,5-dihydro-lH-imidazo[4,5-h]quinazolin-8-amine and the corresponding 6,8-dihydro-5H-pyrazolo[3,4-h]quinazolin-2-amine .
Applications De Recherche Scientifique
Structure and Activity Relationships
- Structural Determination : The crystal structure of related cinnamamide derivatives like 3,4-methylenedioxy-cinnamoyl piperidide, used in clinical antiepileptic treatments, has been elucidated, emphasizing the significance of structural determinations of cinnamamides (Lin & Shen, 1982).
- Structure-Activity Relationship Studies : Piperine, the active ingredient in a traditional epilepsy treatment, led to the development of N-(3,4-methylenedioxy-cinnamoyl)-piperidine, with modifications enhancing its anticonvulsant activity. This highlights the importance of structural modifications in enhancing biological activities (Li & Wang, 1995).
Pharmacological Applications
- Phospholipase A2 Inhibition : Certain benzenesulfonamides, including N-(phenylalkyl)piperidine derivatives, have been synthesized and evaluated as potent inhibitors of membrane-bound phospholipase A2, indicating potential applications in cardiovascular diseases (Oinuma et al., 1991).
- Central Nervous System Disorders : N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines have shown potential as selective 5-HT7 receptor antagonists, indicating their use in treating CNS disorders (Canale et al., 2016).
Material Science Applications
- Ionic Liquid Electrolytes : N-methyl-N-butyl-piperidinium bis(trifluoromethanesulfonyl) imide, a novel room temperature ionic liquid, shows promise in improving the dischargeability and reversibility of sulfur cathodes in batteries, suggesting its use in energy storage technologies (Yuan et al., 2006).
Mécanisme D'action
Target of Action
The compound N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cinnamamide, also known as (2E)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]-3-phenylprop-2-enamide, is a derivative of piperidine . Piperidine derivatives are known to have a wide range of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
It is known that piperidine derivatives can interact with various targets depending on their specific structure . For example, some piperidine derivatives are known to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle .
Biochemical Pathways
If the compound acts as a cdk inhibitor, it could affect cell cycle regulation and potentially have antitumor activity .
Result of Action
If the compound acts as a cdk inhibitor, it could potentially inhibit cell proliferation and induce cell cycle arrest, which could have antitumor effects .
Propriétés
IUPAC Name |
(E)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-22(20,21)18-11-9-15(10-12-18)13-17-16(19)8-7-14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3,(H,17,19)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEOYMXEJWEXMR-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cinnamamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.